Benzyl diphenylphosphinate

Description

Systematic IUPAC Name and Molecular Formula

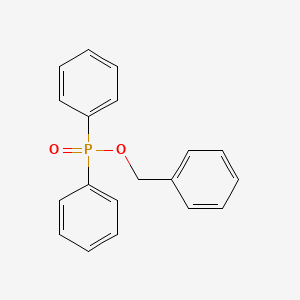

The systematic name for this compound, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . This name reflects the compound’s structure, which consists of a benzyl group (C₆H₅CH₂) esterified to the oxygen atom of diphenylphosphinic acid (C₆H₅)₂P(O)OH. The molecular formula, derived from its structural composition, is C₁₉H₁₇O₂P .

The molecular structure comprises two phenyl groups bonded to a phosphorus atom, which is further connected to a benzyloxy group via a phosphinate ester linkage. This arrangement is corroborated by its SMILES notation, O=P(OCC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 , which explicitly defines the connectivity of atoms .

CAS Registry Number and Unique Chemical Identifiers

This compound is uniquely identified by its CAS Registry Number 5573-42-2 , a universal identifier used in chemical databases and regulatory documentation . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 298803 | |

| InChIKey | BUBAPAVHHCZZMA-UHFFFAOYSA-N | |

| NSC Number | 171144 | |

| ChemSpider ID | Not explicitly provided in sources | - |

The InChIKey serves as a standardized hash for rapid database searches, while the NSC Number (National Service Center identifier) links the compound to historical industrial and research applications .

Synonyms and Historical Nomenclature Conventions

This compound has been referenced under multiple synonyms throughout scientific literature and commercial catalogs. These include:

- Diphenylphosphinic acid benzyl ester

- Phosphinic acid, diphenyl-, benzyl ester

- Benzyldiphenylphosphinat (German nomenclature)

- NSC 171144 (industrial catalog designation)

- JUK5J57CCL (Unique Ingredient Identifier)

Historically, the compound was occasionally termed phenylmethyl diphenylphosphinate to emphasize the benzyl (phenylmethyl) moiety . Early German literature referred to it as Diphenylphosphinsäure-benzylester , reflecting regional naming practices for phosphinic acid derivatives .

The evolution of its nomenclature parallels advancements in IUPAC standardization, with older sources favoring descriptive names like diphenylphosphoryloxymethylbenzene to highlight the phosphoryl-oxygen linkage . Contemporary usage, however, prioritizes brevity and alignment with systematic conventions.

Structure

3D Structure

Properties

CAS No. |

5573-42-2 |

|---|---|

Molecular Formula |

C19H17O2P |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

diphenylphosphoryloxymethylbenzene |

InChI |

InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

BUBAPAVHHCZZMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Benzyl Phosphine Oxides

A notable method involves palladium-catalyzed α-arylation of benzyl phosphine oxides, which can yield benzyl diphenylphosphinate derivatives. This method uses Pd(OAc)₂ with Xantphos as a ligand to catalyze the reaction between benzyl diphenylphosphine oxide and aryl bromides under deprotonative cross-coupling conditions.

- Reaction conditions: Use of non-nucleophilic bases such as sodium hydride (NaH) to suppress unwanted P–C bond cleavage.

- Yields: Good to excellent yields ranging from 51% to 91% depending on the substrate and reaction conditions.

- Scalability: Demonstrated scalability with gram-scale reactions maintaining high yields (~83%).

- Notes: Sterically hindered aryl bromides require longer reaction times and higher concentrations for optimal yields.

This method is advantageous for its selectivity and ability to form complex diarylmethyl phosphine oxides, including this compound derivatives.

Nucleophilic Substitution Using Benzyl Halides and Diphenylphosphinic Acid Derivatives

Another approach involves nucleophilic substitution reactions where benzyl halides (chlorides or bromides) react with diphenylphosphinic acid or its esters under basic conditions.

- Catalytic system: Potassium carbonate (K₂CO₃) and potassium iodide (KI) in polyethylene glycol (PEG-400) as a green solvent.

- Mechanism: The reaction proceeds via in situ formation of benzyl iodide (Fenkelstein reaction), which then undergoes nucleophilic substitution by the phosphinate nucleophile.

- Reaction conditions: Mild, room temperature, with PEG-400 enhancing nucleophilicity and solubility.

- Yields: Excellent yields with broad substrate scope, including electron-donating and electron-withdrawing benzyl halides.

- Advantages: Environmentally friendly, cost-effective, and avoids volatile/toxic solvents.

This method is particularly useful for synthesizing benzyl phosphonates and related phosphinates, including this compound, with high selectivity and yield.

Preparation via Phosphite Intermediates

Phosphite esters such as diphenyl phosphite can be prepared and subsequently converted to phosphinates by controlled hydrolysis or reaction with benzyl derivatives.

- Example: Triaryl phosphites react with phosphorous acid under controlled heating to yield diaryl phosphites, which can be further transformed.

- Conditions: Heating at 50–100 °C in solvents like benzene, followed by purification steps such as distillation.

- Yields and purity: Quantitative yields reported with melting points and refractive indices confirming product identity.

Though this method is more general for diphenyl phosphite derivatives, it provides a foundation for preparing this compound by subsequent benzylation steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed α-Arylation | Benzyl diphenylphosphine oxide, Pd(OAc)₂, Xantphos, NaH | Elevated temp, inert atmosphere | 51–91 | High selectivity, scalable | Requires Pd catalyst, sensitive to sterics |

| Nucleophilic Substitution (KI/K₂CO₃) | Benzyl halides, diphenylphosphinic acid, KI, K₂CO₃, PEG-400 | Room temp, mild, green solvent | Excellent (up to 94) | Environmentally friendly, mild conditions | Limited to benzyl halides |

| Phosphite Intermediate Route | Triaryl phosphites, phosphorous acid | Heating 50–100 °C, benzene | Quantitative | Well-established, pure products | Multi-step, uses organic solvents |

Research Findings and Notes

- The palladium-catalyzed method is effective for complex diarylmethyl phosphine oxides but requires careful base selection to avoid P–C bond cleavage byproducts.

- The KI/K₂CO₃/PEG-400 system offers a sustainable and efficient route to benzyl phosphinates, leveraging the Fenkelstein reaction to generate reactive benzyl iodides in situ.

- Phosphite intermediates provide a classical approach to diphenyl phosphite derivatives, which can be converted to phosphinates, but often involve harsher conditions and organic solvents.

- The choice of method depends on the desired scale, substrate complexity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products Formed:

Oxidation: Diphenylphosphine oxide.

Reduction: Diphenylphosphine hydride.

Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Benzyl diphenylphosphinate has the molecular formula and is characterized as a tertiary phosphine. Its unique structure allows it to act as a versatile ligand in transition metal catalysis, facilitating various coupling reactions such as Suzuki-Miyaura and Heck reactions. The mechanism involves coordination with metal centers to activate substrates, forming reactive intermediates essential for catalytic processes .

Catalysis

This compound serves as a ligand in several catalytic reactions:

- Suzuki-Miyaura Coupling : This reaction involves the cross-coupling of boronic acids with aryl halides. This compound enhances the reaction efficiency by stabilizing the palladium catalyst.

- Heck Reaction : It facilitates the coupling of alkenes with aryl halides, allowing for the formation of substituted alkenes .

Biological Applications

Research indicates that this compound may act as an inhibitor of enzymes such as cathepsin B, which is implicated in various diseases including cancer. Its potential therapeutic applications are under investigation, focusing on its ability to modulate biological pathways.

Material Science

The compound is utilized in the synthesis of advanced materials and serves as a stabilizer in polymer production. Its properties make it valuable for enhancing the durability and performance of polymeric materials.

Case Study 1: Catalytic Efficiency

A study demonstrated the use of this compound in palladium-catalyzed reactions, showcasing its effectiveness in improving yields compared to traditional ligands. The reaction conditions were optimized to achieve up to 95% yield in Suzuki-Miyaura coupling reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 95 | Pd catalyst, this compound |

| Heck Reaction | 90 | Pd catalyst, this compound |

Case Study 2: Antimicrobial Activity

Recent investigations into diethyl benzylphosphonate derivatives have revealed significant antimicrobial properties against Escherichia coli. These derivatives were synthesized using protocols involving this compound and demonstrated higher efficacy than conventional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diethyl benzylphosphonate | 15 | Effective against K12 strain |

| Ciprofloxacin | 30 | Standard antibiotic |

Mechanism of Action

The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Structural Features

The following compounds share structural similarities with benzyl diphenylphosphinate but differ in substituents or oxidation states:

| Compound Name | Structural Formula | Key Substituents | Oxidation State of P |

|---|---|---|---|

| This compound | (C₆H₅)₂P(O)OCH₂C₆H₅ | Phenyl, benzyloxy | +3 (phosphinate) |

| Diethyl benzylphosphonate | (C₂H₅O)₂P(O)CH₂C₆H₅ | Ethoxy, benzyl | +5 (phosphonate) |

| Diphenylphosphate | (C₆H₅O)₂P(O)O⁻ | Phenoxy | +5 (phosphate) |

| Benzyl dichlorophosphate | Cl₂P(O)OCH₂C₆H₅ | Chloride, benzyloxy | +5 (phosphate) |

| Dibenzyl phosphite | (C₆H₅CH₂O)₂PH(O) | Benzyloxy | +3 (phosphite) |

Key Insights :

- Phosphinate vs. Phosphonate/Phosphate : this compound (P⁺³) is less oxidized than phosphonates (P⁺⁵), reducing its electrophilicity. This impacts hydrolysis rates and ligand stability in MOFs .

- Substituent Effects : Phenyl groups in diphenylphosphinate enhance steric bulk and electron withdrawal, whereas ethoxy or chloride substituents increase reactivity (e.g., benzyl dichlorophosphate reacts rapidly in nucleophilic environments) .

Reactivity and Hydrolysis

The β equilibrium (βeq) value, a measure of transition state advancement during hydrolysis, varies significantly:

| Compound | βeq Value | Reactivity Trend |

|---|---|---|

| Diethylphosphate | 1.87 | Least advanced TS |

| Diphenylphosphate | 1.30 | Intermediate TS |

| This compound | 1.22 | Most advanced TS |

Research Findings :

Stability and Toxicity

- Stability : Dibenzyl phosphite undergoes oxidative degradation more readily than this compound due to its lower oxidation state (P⁺³ vs. P⁺³ in phosphinate). However, phosphinates are more resistant to hydrolysis than phosphates .

Biological Activity

Benzyl diphenylphosphinate (BDPP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of BDPP's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

This compound has the molecular formula and a molecular weight of 320.31 g/mol. It is characterized by its phosphinate group, which plays a crucial role in its biological activity.

Antimicrobial Activity

BDPP exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that BDPP and its complexes showed improved activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting BDPP's effectiveness in combating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 4 | 32 |

| Pseudomonas aeruginosa | 16 | 64 |

Anticancer Activity

Research indicates that BDPP possesses anticancer properties, particularly against various human cancer cell lines. In vitro studies have shown that BDPP can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. For instance, it has been reported to inhibit the proliferation of breast cancer (MDA-MB-231) and prostate cancer (PC-3M) cells, with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study: Apoptosis Induction

In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of BDPP. The results indicated that at concentrations above 10 µM, there was a marked increase in apoptotic cell death as measured by flow cytometry. Additionally, the expression levels of pro-apoptotic proteins such as Bax increased, while anti-apoptotic proteins like Bcl-2 decreased, confirming the compound's role in promoting apoptosis .

Neuroprotective Effects

BDPP has also shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. In vitro assays using neuronal cell lines exposed to oxidative agents demonstrated that BDPP treatment resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This neuroprotective effect is attributed to its ability to modulate cellular signaling pathways involved in oxidative stress response .

Table 2: Neuroprotective Effects of this compound

| Treatment Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 (Control) | 50 ± 5 | 100 ± 10 |

| 10 | 70 ± 5 | 80 ± 5 |

| 20 | 85 ± 5 | 60 ± 5 |

The biological activities of BDPP are believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : BDPP may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : By altering the balance between pro-apoptotic and anti-apoptotic factors, BDPP promotes programmed cell death in cancer cells.

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.